molecular formula C14H19FO9 B119612 [(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate CAS No. 141395-48-4

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

Cat. No. B119612
CAS RN: 141395-48-4
M. Wt: 350.29 g/mol
InChI Key: KIPRSJXOVDEYLX-GNMOMJPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a derivative of 5-fluoro-2'-deoxyuridine, which is a nucleoside analog that has been widely used as an antiviral and anticancer agent. TFA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Plant Imaging

The compound is used in plant imaging studies. It is a [18F]fluorine-labeled glucose analog where the C-2 hydroxyl group has been replaced by a positron-emitting [18F] radioisotope . It mimics glucose chemically and structurally, and its uptake and distribution are found to be similar to those of glucose . This makes it a valuable tool for monitoring radiotracer translocation, analyzing solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis in plants .

Medical Diagnostics

In the medical field, 2-fluoro-2-deoxyglucose tetraacetate is commonly used as a radiotracer for glucose . It is the most well-known radiopharmaceutical positron emitter, used in both clinical and preclinical fields . The compound is used in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnosis and drug development .

Oncology

The compound is widely used in oncology, where it is used to visualize and quantitatively assess in vivo biological and pharmacological processes . It is particularly useful in the detection and staging of cancer, as cancer cells typically have higher rates of glucose metabolism compared to normal cells .

Neuroscience

In neuroscience, the compound is used to map cerebral glucose metabolism . This allows for the investigation of various neurological conditions, including neurodegenerative diseases, brain tumors, and other disorders .

Cardiovascular System/Cardiology

In cardiology, the compound is used to assess myocardial viability . It can help identify areas of the heart muscle that may benefit from procedures such as angioplasty or coronary artery bypass surgery .

Metabolism Studies

The compound is used to study metabolism, as it allows for the visualization of glucose uptake and utilization in various tissues . This can provide valuable insights into metabolic disorders such as diabetes .

These are just a few of the many applications of “2-fluoro-2-deoxyglucose tetraacetate” in scientific research. The compound’s ability to mimic glucose and its properties as a radiotracer make it a versatile tool in a variety of fields .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.

Pharmacokinetics

Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may be well-absorbed and distributed throughout the body. The presence of the acetate groups could potentially enhance its lipophilicity, aiding in its absorption and distribution.

Action Environment

For instance, extreme pH or temperature conditions could potentially affect the stability of the compound .

properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPRSJXOVDEYLX-GNMOMJPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate

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